molecular formula C19H22F2N2O2 B5636362 (1S*,5R*)-3-(cyclobutylcarbonyl)-6-(3,4-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(3,4-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5636362
M. Wt: 348.4 g/mol
InChI Key: HYMAKWWLTMCWIT-SWLSCSKDSA-N
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Description

Compounds with intricate bicyclic structures, such as "(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(3,4-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonane," are significant in medicinal chemistry and materials science due to their unique chemical and physical properties. Their synthesis often involves complex reactions, leveraging the reactivity of diazocarbonyl compounds and the strategic introduction of functional groups to achieve the desired molecular architecture.

Synthesis Analysis

The synthesis of complex bicyclic compounds often utilizes intramolecular reactions of diazocarbonyl compounds, enabling the construction of dense molecular frameworks. For example, the intramolecular reactions of α-diazocarbonyl compounds under thermal, catalytic, and photochemical conditions allow for the formation of cyclopropanes and other polycyclic systems from unsaturated diazoketones (Burke & Grieco, 1980). These methodologies can be adapted to synthesize compounds with specific stereochemistry and functional group placement, as seen in the target molecule.

Molecular Structure Analysis

The molecular structure of complex bicyclic compounds like the one can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. The presence of multiple stereocenters and functional groups, including cyclobutylcarbonyl and difluorobenzoyl, contributes to the compound's reactivity and potential biological activity. Studies on similar compounds highlight the importance of understanding stereochemical relationships and molecular conformations in designing synthesis routes and predicting reactivity patterns.

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of diazabicyclo nonanes and fluorinated aromatic units. For instance, the reactivity of diazocarbonyl compounds in intramolecular cyclization reactions can be leveraged to introduce or modify functional groups within the bicyclic framework (Burke & Grieco, 1980). The fluorinated groups can affect the compound's electronic properties, potentially enhancing its activity or selectivity in biological systems or catalytic processes.

properties

IUPAC Name

cyclobutyl-[(1S,5R)-6-(3,4-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O2/c20-16-7-5-14(8-17(16)21)19(25)23-10-12-4-6-15(23)11-22(9-12)18(24)13-2-1-3-13/h5,7-8,12-13,15H,1-4,6,9-11H2/t12-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMAKWWLTMCWIT-SWLSCSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC3CCC(C2)N(C3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(3,4-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonane

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